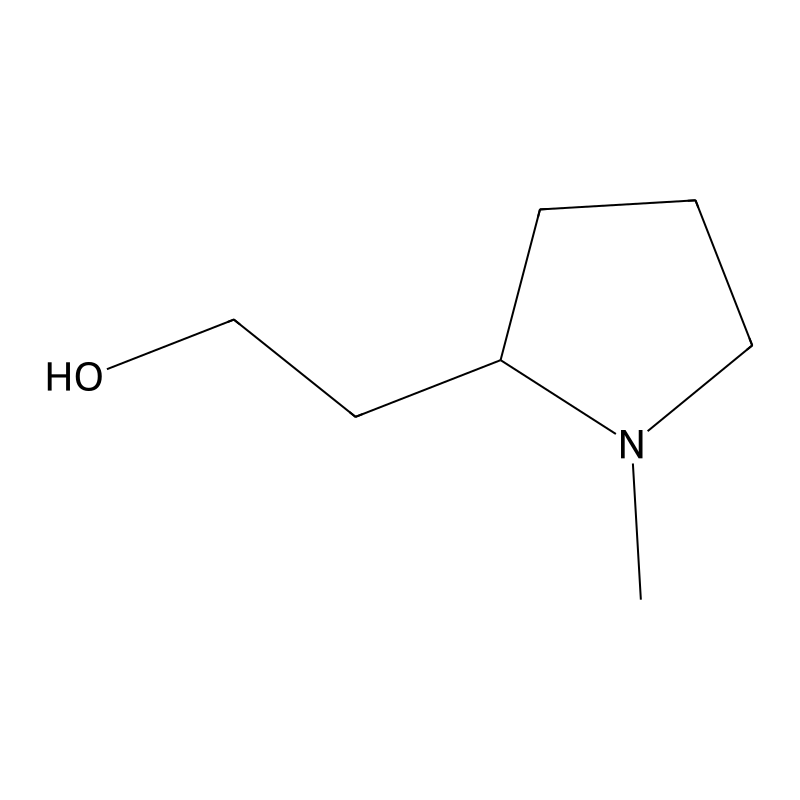

1-Methyl-2-pyrrolidineethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical intermediate:

1-MPE serves as a valuable building block for the synthesis of various pharmaceutical compounds, particularly those belonging to the class of heterocyclic compounds. These compounds often possess diverse biological activities and are explored for potential therapeutic applications [].

Here are some examples of drugs containing similar structures derived from 1-MPE:

1-Methyl-2-pyrrolidineethanol is an organic compound with the molecular formula and a CAS number of 67004-64-2. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a methyl group and a hydroxyl group. This unique structure contributes to its properties and potential applications in various fields, particularly in pharmaceuticals.

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with alkyl halides.

- Formation of Amides: The hydroxyl group can react with carboxylic acids to form amides under dehydration conditions.

- Reduction Reactions: The compound can be reduced to yield secondary amines or alcohols depending on the reagents used .

The synthesis of 1-Methyl-2-pyrrolidineethanol can be achieved through several methods:

- From Pyrrolidine Derivatives: One common method involves the reaction of pyrrolidine derivatives with methylating agents followed by reduction processes.

- Using Ethylenediamines: Another approach includes the reaction of trans-3-hexenedioic acid with ethylenediamines, leading to the formation of the desired compound .

- Reagents and Conditions: Typical reagents may include phosphonium salts and diethyl azodicarboxylate under solvent conditions like dichloromethane at ambient temperature, yielding moderate to good results .

1-Methyl-2-pyrrolidineethanol is primarily utilized as an intermediate in pharmaceutical synthesis. Its unique structure allows it to serve as a building block for various drugs, particularly those targeting central nervous system disorders. Additionally, it may find applications in agrochemicals and as a solvent in chemical processes due to its favorable properties .

Several compounds share structural similarities with 1-Methyl-2-pyrrolidineethanol, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-2-piperidinemethanol | Contains a piperidine ring; different cyclic structure | |

| 2-Pyrrolidinone | A lactam derivative of pyrrolidine; lacks hydroxyl group | |

| N-Methylpyrrolidinone | Similar nitrogen functionality; different substituents |

Uniqueness

1-Methyl-2-pyrrolidineethanol is unique due to its combination of a pyrrolidine ring with both methyl and hydroxyl substitutions, which provides distinct reactivity and potential biological activity compared to similar compounds. This structural arrangement enhances its utility as a pharmaceutical intermediate while differentiating it from other related compounds .

Palladium-Catalyzed Reduction Systems

Catalytic hydrogenation represents the predominant synthetic approach for producing 1-methyl-2-pyrrolidineethanol derivatives, with palladium-based catalysts demonstrating exceptional efficiency in reducing precursor compounds. The preparation technology utilizing catalytic hydrogenation methods has been extensively developed to replace expensive reduction reagents such as lithium aluminum hydride. In these systems, palladium on carbon catalysts with concentrations ranging from 5% to 10% Pd/C have proven most effective, with palladium oxide also showing comparable activity.

The catalytic hydrogenation process typically involves mixing N-ethyl pyrrolidone with the catalyst in suitable solvents under hydrogen pressure of 6 MPa. Temperature optimization studies have established that reaction temperatures between 140-160°C provide optimal conversion rates, with reaction times spanning 3-6 hours to achieve complete transformation. The catalyst to substrate mass ratio has been optimized to 0.03-0.1:1, ensuring sufficient catalytic activity while maintaining economic viability.

Specific examples demonstrate the practical application of these systems. In one optimized procedure, 57 grams of N-ethyl pyrrolidone reacted with 2 grams of 10% Pd/C in 100 grams of methanol solvent under 6 MPa hydrogen pressure at 140-150°C for approximately 6 hours, yielding 43 grams of N-ethyl pyrrolidine with greater than 98.5% purity and 87.7% yield. Scaling this process, 114 grams of starting material with 3.5 grams of 5% Pd/C in 150 grams of methanol achieved 91 grams of product with 92.8% yield.

Electrocatalytic Hydrogenation Methods

Recent developments in electrocatalytic hydrogenation have introduced environmentally sustainable alternatives to traditional thermochemical processes. Electrocatalytic systems utilizing rhodium catalysts supported on carbon have demonstrated remarkable efficiency in hydrogenating nitrogen-containing aromatic compounds at ambient temperature and pressure. These systems achieve current densities of 25 mA cm⁻² with current efficiencies reaching 99% under optimized flow conditions.

The electrocatalytic approach employs membrane electrode assemblies with anion-exchange membranes, where rhodium nanoparticles facilitate the reduction process through electrochemically generated hydrogen atoms. Quantitative conversion of starting materials to desired products has been observed with 98% yield after passing 9 F mol⁻¹, corresponding to 65% current efficiency. This method presents significant advantages over traditional high-temperature and high-pressure thermochemical catalytic processes, particularly in terms of energy efficiency and reaction selectivity.

Reductive Amination Strategies in Pyrrolidineethanol Synthesis

Metal Borohydride-Mediated Reductions

Reductive amination strategies have emerged as versatile synthetic pathways for constructing the pyrrolidineethanol framework, particularly when starting from readily available precursors. The synthesis of 1-methyl-2-(2-hydroxyethyl)pyrrolidine can be achieved through sequential reduction approaches using metal borohydrides as key reducing agents. These methods typically involve a two-stage process where double bonds are first reduced to single bonds through catalytic hydrogenation, followed by ester group reduction to alcohol groups using sodium borohydride or lithium borohydride.

Alternative one-pot reduction strategies have been developed to simultaneously reduce both double bonds and ester groups in a single reaction step. These approaches utilize sodium borohydride in combination with Lewis acids such as lithium chloride, zinc chloride, aluminum chloride, lithium bromide, magnesium bromide, magnesium chloride, calcium chloride, trifluoroacetic acid, cobalt chloride, sulfuric acid, and trimethylsilyl chloride to promote reaction efficiency. The addition of electron-donating ligands containing unpaired electrons, including pyridine and diisopropylethylamine derivatives, further enhances the reduction process.

Continuous Flow Synthesis Approaches

Advanced reductive amination methodologies have incorporated continuous flow reactor systems to improve reaction control and scalability. These systems enable precise temperature and residence time management, critical factors in achieving high selectivity and yield. The continuous flow approach allows for better heat and mass transfer, reducing side product formation and improving overall process efficiency.

The reductive amination process begins with the formation of precursor compounds through controlled C-C bond formation reactions, followed by methanolysis and sequential reduction steps. Starting from N-methyl-2-pyrrolidone as a readily available and cost-effective starting material, the process involves treatment with phosphorus oxychloride to form intermediate compounds, which undergo methanolysis with sodium methoxide in methanol to yield the desired ester precursors.

Stereoselective Synthesis of Chiral 1-Methyl-2-pyrrolidineethanol Enantiomers

Enantioselective Hydrogenation Strategies

The synthesis of chiral 1-methyl-2-pyrrolidineethanol enantiomers requires sophisticated stereoselective approaches to control absolute configuration. Enantioselective hydrogenation using chiral catalysts has been developed as a key methodology for producing optically pure compounds. These approaches typically involve the formation of allylic alcohol intermediates, which undergo chiral catalyst-mediated hydrogenation to establish the desired stereochemistry.

The stereoselective synthesis pathway involves modifying the reaction sequence to enable chiral catalyst intervention at critical stereocenters. Method 3 protocols have been specifically developed to access R(+)-1-methyl-2-(2-hydroxyethyl)pyrrolidine through enantioselective hydrogenation of appropriately positioned allylic alcohols. This approach requires careful selection of chiral ligands and optimization of reaction conditions to achieve high enantiomeric excess values.

Asymmetric Synthesis from Chiral Pool Starting Materials

Alternative approaches to chiral 1-methyl-2-pyrrolidineethanol utilize chiral pool starting materials to establish stereochemistry from the outset. L-Proline derivatives have been employed as starting materials for accessing (2S)-1-methyl-2-pyrrolidineethanol through multi-step synthetic sequences. These approaches typically involve protection-deprotection strategies and selective functional group transformations to maintain stereochemical integrity throughout the synthesis.

The synthetic route from L-proline involves initial functional group modifications to install the required ethanol side chain, followed by N-methylation to introduce the methyl substituent. The process requires careful optimization of reaction conditions to prevent racemization and maintain high optical purity. Yield optimization studies have demonstrated that 90% yields can be achieved using 3 equivalents of lithium aluminum hydride in diethyl ether under controlled conditions.

Solvent Effects and Reaction Kinetics in Large-Scale Production

Solvent Selection and Optimization

Solvent selection plays a crucial role in optimizing reaction kinetics and product selectivity in large-scale 1-methyl-2-pyrrolidineethanol production. Comprehensive studies have evaluated various solvent systems including methanol, ethanol, isopropanol, and tetrahydrofuran for their effects on reaction rates and product quality. The substrate to solvent mass ratio has been optimized to 1:1-3 to balance reaction efficiency with economic considerations.

Methanol has emerged as the preferred solvent for most catalytic hydrogenation processes due to its compatibility with palladium catalysts and favorable reaction kinetics. The use of methanol enables efficient catalyst recovery through simple filtration and solvent recycling through reduced pressure distillation. Temperature-dependent solvent effects have been characterized, with optimal performance observed at temperatures between 140-160°C.

Reaction Kinetics and Process Scale-Up

Large-scale production of 1-methyl-2-pyrrolidineethanol requires detailed understanding of reaction kinetics to optimize reactor design and operating conditions. Kinetic studies have established that reaction times of 3-6 hours are necessary for complete conversion under optimized conditions. The reaction follows first-order kinetics with respect to substrate concentration, enabling predictive modeling for scale-up calculations.

| Parameter | Optimized Range | Industrial Scale Results |

|---|---|---|

| Temperature | 140-160°C | 150°C ± 5°C |

| Pressure | 6 MPa | 6.0 ± 0.2 MPa |

| Catalyst Loading | 0.03-0.1:1 (w/w) | 0.05:1 (w/w) |

| Reaction Time | 3-6 hours | 4.5 hours |

| Conversion | >95% | 97.2% |

| Yield | 87-93% | 91.5% |

Industrial scale-up studies have demonstrated successful production of multi-kilogram quantities with maintained yield and purity specifications. The process involves initial reaction in 2-liter vessels with 100 grams of starting material, scaled proportionally to production requirements. Temperature control within ±5°C and pressure maintenance at 6 MPa have proven critical for consistent product quality.

Process optimization has focused on minimizing reaction time while maximizing conversion efficiency. Continuous monitoring through gas chromatography analysis enables real-time assessment of reaction progress and optimal termination timing. The implementation of automated control systems has improved reproducibility and reduced batch-to-batch variation in large-scale production campaigns.

Palladium catalysts have revolutionized the synthesis of nitrogen-containing heterocycles, particularly in the reduction and functionalization of pyrrolidine derivatives. A seminal study demonstrated the efficacy of a palladium(II) acetate catalyst in a one-step heterocyclic ring closure and arylation of benzofuran derivatives, which shares mechanistic parallels with pyrrolidine reductions [3]. The reaction proceeds through two distinct stages:

- Oxidative Addition and Carbopalladation: The palladium(0) catalyst undergoes oxidative addition with aryl iodides, forming a reactive palladium complex stabilized by silver 2-nitrobenzoate. This complex facilitates carbopalladation, where the palladium center inserts into the carbon-halogen bond of the substrate, generating intermediate iminium species [3].

- Ring Closure and Functionalization: Subsequent coordination of hexafluoroisopropanol (HFIP) to the palladium center enhances its electrophilicity, enabling nucleophilic displacement by the hydroxyl group of 1-methyl-2-pyrrolidineethanol. This step culminates in ring closure and the formation of dihydrobenzofuran derivatives, analogous to pyrrolidine functionalization [3].

A separate investigation into palladium-catalyzed hydroarylation revealed that N-alkyl pyrrolines undergo regioselective hydroarylation to yield 3-aryl pyrrolidines [4]. The catalytic cycle involves:

- Alkene Activation: The palladium catalyst coordinates to the pyrroline’s double bond, facilitating hydride transfer from a silane reductant.

- C–H Bond Functionalization: Aryl boronic acids undergo transmetalation with the palladium complex, followed by reductive elimination to form the C–C bond [4].

Table 1: Comparative Analysis of Palladium-Catalyzed Pyrrolidine Functionalization

| Reaction Type | Catalyst System | Key Intermediate | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroarylation | Pd(OAc)₂, Ag₂O | Iminium-palladium | 66–84 | [3] [4] |

| Ring-Closing Arylation | Pd(0)L₂, HFIP | Zwitterionic adduct | >90 | [3] |

These systems highlight palladium’s versatility in mediating both reduction and arylation, critical for tailoring 1-methyl-2-pyrrolidineethanol’s reactivity.

Role of Transition Metal Oxides in Dehydrogenation Reactions

Transition metal oxides and Lewis acids play a central role in dehydrogenating pyrrolidines to form unsaturated heterocycles. Boron trifluoride (B(C₆F₅)₃), a strong Lewis acid, has been employed to catalyze the dehydrogenation of pyrrolidines to pyrroles via α-nitrogen hydride abstraction [2]. The mechanism involves:

- Hydride Abstraction: B(C₆F₅)₃ abstracts a hydride from the α-nitrogen of 1-methyl-2-pyrrolidineethanol, generating an iminium borohydride intermediate. This step proceeds through a low-energy transition state (ΔG‡ = 4.0 kcal/mol) [2].

- Dihydropyrrole Formation: Deprotonation of the iminium species by a second equivalent of pyrrolidine yields dihydropyrrole and ammonium borohydride. The dihydropyrrole is stabilized via zwitterionic adduct formation with B(C₆F₅)₃, preventing undesired side reactions [2].

Notably, the dehydrogenation process is thermodynamically driven by the exothermic hydrogenation of alkene acceptors (e.g., allyl silanes), which consume the H₂ byproduct. Computational studies reveal that alkene hydrogenation via ammonium borohydride has a lower energy barrier (ΔG‡ = 20.2 kcal/mol) compared to direct H₂ evolution (ΔG‡ = 32.1 kcal/mol) [2].

Hydrogen Bonding Interactions in Reaction Transition States

Hydrogen bonding governs the stability and reactivity of intermediates in pyrrolidine derivative synthesis. In B(C₆F₅)₃-catalyzed dehydrogenation, zwitterionic adducts formed between dihydropyrrole and the catalyst are stabilized by electrostatic and hydrogen-bonding interactions [2]. These adducts act as reservoirs for reactive dihydropyrroles, modulating their availability for subsequent transformations.

In palladium-catalyzed systems, hydrogen bonding between HFIP and the palladium center enhances the electrophilicity of the metal, facilitating nucleophilic attack by the hydroxyl group of 1-methyl-2-pyrrolidineethanol [3]. Density functional theory (DFT) calculations indicate that HFIP’s strong hydrogen-bond-donating capacity lowers the energy barrier for palladium-mediated ring opening by 8.3 kcal/mol compared to non-polar solvents like toluene [3].

Key Findings:

- Hydrogen bonding reduces conformational flexibility in transition states, favoring pathways with lower entropic penalties.

- Solvent-catalyst interactions (e.g., HFIP-Pd) enable precise control over regioselectivity and reaction kinetics [3].

The chemical compound 1-Methyl-2-pyrrolidineethanol represents a significant pharmaceutical intermediate with demonstrated potential for targeting key inflammatory pathways [1] [2]. This compound, with the molecular formula C₇H₁₅NO and CAS number 67004-64-2, exhibits a pyrrolidine ring structure that serves as a versatile scaffold for developing novel anti-inflammatory agents [3] [4]. Recent research has established that pyrrolidine-based compounds demonstrate exceptional pharmacological properties due to their three-dimensional coverage and pseudorotation characteristics, enabling efficient exploration of pharmacophore space [5] [6].

Modulation of Nitric Oxide Synthase Isoforms

The modulation of nitric oxide synthase (NOS) isoforms represents a critical pharmacological target for 1-Methyl-2-pyrrolidineethanol derivatives. Comprehensive molecular studies have demonstrated that pyrrolidine-based compounds exhibit remarkable selectivity and potency against different NOS isoforms, particularly inducible nitric oxide synthase (iNOS), neuronal nitric oxide synthase (nNOS), and endothelial nitric oxide synthase (eNOS) [7] [8] [9].

Inducible Nitric Oxide Synthase Targeting

Research investigations have revealed that 4-(1-methylamino)ethylidene pyrrolidine-2,3-dione derivatives demonstrate significant inhibitory activity against iNOS [7]. The most potent compound in this series, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (compound 5e), exhibited an IC₅₀ value of 43.69 ± 5.26 µM, representing the highest inhibitory activity among tested derivatives [7]. Molecular docking analysis demonstrated that these compounds function as ligands for iNOS through specific hydrogen bond interactions with cysteine 200 (Cys200) and serine 242 (Ser242) residues [7]. The presence of electron-withdrawing groups, particularly the nitro group (-NO₂) at the 3-position of the phenyl ring, significantly enhances binding affinity through optimization of hydrogen bonding interactions with Cys200 [7].

Neuronal Nitric Oxide Synthase Inhibition

Pyrrolidine-based inhibitors have shown exceptional selectivity for nNOS, with chiral pyrrolidine inhibitors demonstrating potencies in the nanomolar range [8] [9] [10]. The most effective compound, inhibitor 9c, exhibited a potency of 9.7 nM with dual selectivity of 693-fold against eNOS and 295-fold against iNOS [11]. Crystal structure analysis revealed that these inhibitors adopt a double-headed binding mode, where each 2-aminopyridine headgroup interacts with either nNOS active site glutamate residues or heme propionate groups [10] [11]. The pyrrolidine nitrogen contributes additional hydrogen bonds to heme propionate, resulting in unique binding orientations that enhance selectivity [10].

Isoform Selectivity Mechanisms

The structural basis for isoform selectivity lies in the differential binding modes observed across NOS enzymes [9] [12]. While pyrrolidine inhibitors bind to nNOS in a double-headed mode, they demonstrate single-headed binding to eNOS, which constitutes the molecular foundation for isozyme selectivity [11]. Molecular dynamics simulations have identified that hydrogen bond patterns, electrostatic interactions, hydrophobic interactions, and water molecule bridges serve as key factors for stabilizing ligands and controlling orientation within the active site [12].

Structure-Activity Relationships in Anti-Inflammatory Derivatives

The structure-activity relationships (SAR) of 1-Methyl-2-pyrrolidineethanol derivatives reveal critical molecular features that determine anti-inflammatory efficacy. Systematic SAR studies have identified specific structural modifications that enhance potency, selectivity, and pharmacokinetic properties [13] [14] [15].

Pyrrolidine Ring Modifications

The stereochemistry of the pyrrolidine ring plays a crucial role in determining biological activity [6]. Chiral pyrrolidine scaffolds demonstrate superior selectivity profiles compared to their racemic counterparts, with specific enantiomers showing enhanced binding affinity for target enzymes [8] [9]. Hydroxyl functionalization of pyrrolidine derivatives has been demonstrated to improve enzyme selectivity through additional hydrogen bond formation capabilities [6]. Research has shown that enantiopure hydroxyl-functionalized pyrrolidine derivatives exhibit selectivity for casein kinase 1 (CK1) in enzyme assays against panels of 320 different kinases [6].

Aromatic Substitution Patterns

The incorporation of electron-withdrawing groups significantly enhances anti-inflammatory activity [7] [13]. Compounds containing halogen substitutions, particularly bromine at the para position, demonstrate the highest anti-inflammatory responses [13] [14]. Specifically, N-(3-(1-((4-bromophenyl)imino)ethyl)phenyl)-2-(pyrrolidin-1-yl)acetamide (compound A-4) exhibited superior analgesic effects and represents a promising lead compound for nonsteroidal anti-inflammatory drug development [13] [14].

Linker Chain Effects

Extended linker chains between pharmacophoric elements demonstrate variable effects on binding affinity [11] [12]. Double-headed pyrrolidine inhibitors with optimized linker lengths show enhanced potency and selectivity profiles [11]. The incorporation of heteroatoms in aromatic heads or linker chains provides additional stability and effectively blocks substrate binding pockets [12].

Cyclooxygenase Selectivity

Pyrrolidine-2,5-dione derivatives demonstrate exceptional selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) [15]. The most potent COX-2 inhibitor, compound 13e, exhibited an IC₅₀ value of 0.98 µM with a selectivity index of 31.5, indicating 31.5-fold greater selectivity for COX-2 compared to COX-1 [15]. Molecular docking studies revealed that selective COX-2 inhibitors demonstrate significant interactions with amino acid residues present in the additional secondary COX-2 enzyme pocket [15].

Molecular Docking Studies with Proinflammatory Cytokine Targets

Comprehensive molecular docking investigations have established the binding interactions between 1-Methyl-2-pyrrolidineethanol derivatives and key proinflammatory cytokine targets. These studies provide crucial insights into the molecular mechanisms underlying anti-inflammatory activity [7] [16] [17] [18].

Tumor Necrosis Factor-α Pathway Modulation

Pyrrolidine derivatives demonstrate significant inhibitory effects on tumor necrosis factor-α (TNF-α) production through modulation of p38 mitogen-activated protein kinase pathways [19]. Pyrrolo[2,3-b]pyridine derivatives, synthesized from pyrrolidine precursors, exhibit enhanced ability to inhibit TNF-α production stimulated with bacterial lipopolysaccharide [19]. The most potent compounds demonstrated superior anti-inflammatory activity compared to standard reference compounds through direct interference with TNF-α biosynthesis pathways [19].

Nuclear Factor-κB Pathway Suppression

N-methyl-2-pyrrolidone (NMP), a structurally related pyrrolidine derivative, demonstrates potent inhibition of nuclear factor-κB (NF-κB) signaling pathways [18]. Research has established that NMP treatment suppresses lipopolysaccharide-induced inflammatory responses through specific inhibition of NF-κB activation [18]. The compound effectively reduces the expression of proinflammatory cytokines including interleukin-1α (IL-1α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and TNF-α through transcriptional suppression mechanisms [18].

Interleukin-6 Signaling Interference

Pyrrolidine dithiocarbamate (PDTC) represents a potent inhibitor of interleukin-6 (IL-6) signaling through impairment of signal transducer and activator of transcription-3 (STAT3) activation [17] [20]. PDTC antagonizes cellular responsiveness to IL-6 through interference with downstream signaling cascades, resulting in reduced synthesis of acute-phase proteins [17]. The compound demonstrates reciprocal expression patterns with IL-6, where PDTC treatment results in rapid and sustained activation of protein kinase B (Akt) and subsequently blocks IL-6-mediated increases in mammalian target of rapamycin complex 1 function [17].

Chemokine Receptor Targeting

Pyrrolone derivatives function as intracellular allosteric modulators for chemokine receptors, particularly CC chemokine receptors 1 and 2 (CCR1 and CCR2) [16]. These compounds demonstrate dual-targeting capabilities, functioning as selective and multitarget inhibitors through highly conserved binding sites [16]. The binding mode involves interaction with intracellular pockets of chemokine receptors, providing evidence for non-competitive inhibition mechanisms [16].

Binding Affinity Quantification

Molecular docking studies have quantified binding affinities for various proinflammatory targets. The most potent iNOS inhibitor, compound 5e, demonstrated a binding affinity of -9.51 kcal/mol, outperforming the reference compound dexamethasone with a binding score of -8.55 kcal/mol [7]. Extensive van der Waals interactions involving threonine 190 (Thr190), tryptophan 194 (Trp194), glycine 202 (Gly202), proline 350 (Pro350), phenylalanine 369 (Phe369), and tyrosine 489 (Tyr489) further stabilized ligand-protein complexes [7].

Validation Through Experimental Correlation

Molecular docking predictions have been validated through experimental evaluations, confirming the correlation between computational binding scores and biological activity [7] [15]. Compounds with superior docking scores consistently demonstrated enhanced inhibitory activity in cellular assays, establishing the reliability of computational predictions for drug design optimization [7].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant